Cas no 2137951-54-1 (Sodium 2-fluoro-6-nitrobenzene-1-sulfinate)

Sodium 2-fluoro-6-nitrobenzene-1-sulfinate 化学的及び物理的性質
名前と識別子
-
- EN300-724182
- 2137951-54-1
- sodium 2-fluoro-6-nitrobenzene-1-sulfinate
- Sodium 2-fluoro-6-nitrobenzene-1-sulfinate
-
- インチ: 1S/C6H4FNO4S.Na/c7-4-2-1-3-5(8(9)10)6(4)13(11)12;/h1-3H,(H,11,12);/q;+1/p-1
- InChIKey: HZZDGSMSJWEPNZ-UHFFFAOYSA-M
- ほほえんだ: S(C1C(=CC=CC=1[N+](=O)[O-])F)(=O)[O-].[Na+]
計算された属性
- せいみつぶんしりょう: 226.96645119g/mol
- どういたいしつりょう: 226.96645119g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 14
- 回転可能化学結合数: 0
- 複雑さ: 226
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 105Ų
Sodium 2-fluoro-6-nitrobenzene-1-sulfinate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-724182-1.0g |
sodium 2-fluoro-6-nitrobenzene-1-sulfinate |
2137951-54-1 | 1g |
$0.0 | 2023-06-07 |
Sodium 2-fluoro-6-nitrobenzene-1-sulfinate 関連文献
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Jiai Hua,Xueman Wei,Xiang Ma,Jinzhe Jiao,Binghui Chai,Chenbin Wu,Changli Zhang,Yulan Niu CrystEngComm, 2022,24, 1171-1176
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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Sodium 2-fluoro-6-nitrobenzene-1-sulfinateに関する追加情報
Comprehensive Overview of Sodium 2-fluoro-6-nitrobenzene-1-sulfinate (CAS No. 2137951-54-1)
Sodium 2-fluoro-6-nitrobenzene-1-sulfinate (CAS No. 2137951-54-1) is a specialized organic compound that has garnered significant attention in recent years due to its versatile applications in pharmaceutical synthesis, agrochemical research, and material science. This sulfinate derivative, characterized by its fluoro and nitro functional groups, serves as a critical intermediate in the development of high-value chemicals. Its unique molecular structure, featuring a benzene ring substituted with sulfinate, makes it a valuable building block for cross-coupling reactions and other advanced synthetic methodologies.
In the context of modern research, Sodium 2-fluoro-6-nitrobenzene-1-sulfinate is often explored for its role in click chemistry and SuFEx (Sulfur Fluoride Exchange) reactions, which are pivotal in drug discovery and bioconjugation. Researchers frequently inquire about its synthetic pathways, solubility, and stability under various conditions, reflecting the compound's growing relevance in cutting-edge scientific endeavors. Additionally, its compatibility with green chemistry principles has made it a subject of interest for sustainable industrial applications.
The compound's nomenclature, Sodium 2-fluoro-6-nitrobenzene-1-sulfinate, highlights its structural features: a sodium salt of a sulfinic acid derivative with fluoro and nitro substituents at the 2- and 6-positions of the benzene ring, respectively. This precise arrangement contributes to its reactivity and utility in organic transformations. Common long-tail keywords associated with this compound include "synthesis of Sodium 2-fluoro-6-nitrobenzene-1-sulfinate", "applications in medicinal chemistry", and "handling and storage guidelines", which are frequently searched by professionals and academics alike.
From an industrial perspective, Sodium 2-fluoro-6-nitrobenzene-1-sulfinate is often discussed in forums and publications focusing on high-throughput screening and catalyst design. Its role in facilitating C-S bond formation reactions is particularly noteworthy, as this transformation is essential for constructing complex molecules in pharmaceuticals and agrochemicals. The compound's CAS No. 2137951-54-1 serves as a unique identifier, ensuring accurate referencing in regulatory documents and scientific literature.
Environmental and safety considerations are also critical when working with Sodium 2-fluoro-6-nitrobenzene-1-sulfinate. While it is not classified as hazardous under standard regulations, proper laboratory practices such as the use of personal protective equipment (PPE) and adequate ventilation are recommended. Researchers often seek information on its biodegradability and ecotoxicological profile, aligning with the broader trend of prioritizing eco-friendly chemicals in research and development.
In summary, Sodium 2-fluoro-6-nitrobenzene-1-sulfinate (CAS No. 2137951-54-1) represents a fascinating intersection of chemistry and innovation. Its applications span from drug discovery to material science, driven by its unique structural attributes and reactivity. As the scientific community continues to explore its potential, this compound is poised to remain a key player in the advancement of synthetic chemistry and related fields.
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